N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3,4-thiadiazole ring fused with a 1,3-benzothiazole moiety. The thiadiazole ring is substituted with a propan-2-yl group at position 5 and forms a conjugated ylidene system with the benzothiazole. Additionally, the benzothiazole is functionalized with a 1H-pyrrol-1-yl group at position 2 and a carboxamide at position 4.
Properties
Molecular Formula |
C17H15N5OS2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H15N5OS2/c1-10(2)15-20-21-16(25-15)19-14(23)11-5-6-12-13(9-11)24-17(18-12)22-7-3-4-8-22/h3-10H,1-2H3,(H,19,21,23) |
InChI Key |
VFQDFKIBECYVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling of the Rings: The thiadiazole and benzothiazole rings are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution can be performed using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
- Electronic Effects: The propan-2-yl group in the target compound donates electrons inductively, enhancing electron density in the thiadiazole ring.
- Steric Profile : The propan-2-yl group on the thiadiazole (target compound) introduces greater steric hindrance than the methyl group in 1219556-97-4, which may influence binding pocket interactions .
Biological Activity
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure
The compound features a complex structure composed of a thiadiazole ring and a benzothiazole moiety, which contribute to its biological properties. The presence of the pyrrole and carboxamide groups further enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various pathogens:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | High antibacterial activity | 0.03 - 4 |
| Escherichia coli | Moderate antibacterial activity | 4 - 16 |
| Candida albicans | Antifungal activity | 70% inhibition |
Studies have demonstrated that certain derivatives possess activity comparable to established antibiotics like ciprofloxacin and norfloxacin .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. The compound has been evaluated in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SW707 (breast cancer) | Comparable to cisplatin | |
| T47D (breast cancer) | Significantly lower than cisplatin |
In particular, structural modifications have been shown to enhance cytotoxicity against specific cancer cell lines, indicating that the presence of electron-withdrawing groups may increase potency .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
- Cell Signaling Pathways : It may modulate cellular pathways involved in inflammation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy Study : A series of studies evaluated the antibacterial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at the benzyl unit significantly impacted activity levels .
- Anticancer Potential : Research conducted by Matysiak et al. demonstrated that specific substitutions on the thiadiazole ring led to enhanced antiproliferative effects in breast cancer cell lines compared to standard treatments .
Q & A
Basic: What are the key steps in synthesizing this compound, and how is purity ensured?
Answer:
The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Thiadiazole core synthesis : Cyclization of thiosemicarbazide derivatives under reflux with solvents like ethanol or DMF .
- Benzothiazole-pyrrole coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) at controlled temperatures (0–25°C) .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
- Purity validation : NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight verification, and HPLC (>95% purity threshold) .
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., thiadiazole C-H at δ 8.2–8.5 ppm, pyrrole protons at δ 6.5–7.0 ppm) and carbon backbone .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiadiazole C-N at ~1550 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 358.47) .
Advanced: How can reaction conditions be optimized for improved yield and scalability?
Answer:
- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., 20% yield increase in thiadiazole formation) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes for amidation) while maintaining >90% yield .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
- Assay standardization : Control variables like cell line (e.g., HepG2 vs. MCF-7), incubation time (24–72 hours), and solvent (DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., fluorobenzyl vs. methoxymethyl substituents) to identify SAR trends .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity (e.g., inhibition of EGFR vs. VEGFR) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses to targets (e.g., ATP-binding pocket of kinases) with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data to design optimized analogs .
Advanced: What methodologies characterize the compound’s physicochemical stability?
Answer:
- Thermal stability : TGA (decomposition onset >200°C) and DSC (melting point ~250°C) under nitrogen .
- Photostability : Expose to UV light (λ = 254 nm) for 24 hours; monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1–13) for 24 hours; NMR detects hydrolysis (e.g., amide bond cleavage at pH <2) .
Advanced: How to analyze regioselectivity in derivatization reactions (e.g., electrophilic substitution)?
Answer:
- Electron-density mapping (DFT calculations) : Identify reactive sites (e.g., pyrrole C-3 position with highest Fukui indices) .
- LC-MS/MS : Track reaction intermediates (e.g., bromination at thiadiazole vs. benzothiazole rings) .
- NOESY NMR : Detect spatial proximity of substituents to guide regiochemical assignments .
Advanced: What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>50 µM required for in vitro assays) .
- Prodrug design : Introduce phosphate esters or glycosides cleaved in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
